REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:15][CH3:16])[C:13]=1[OH:14])[CH:6]=[CH:7][C:8]([OH:10])=[O:9].S(=O)(=O)(O)O.[CH2:22](O)[CH3:23]>O>[CH3:16][O:15][C:12]1[CH:11]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:13]=1[OH:14])[CH:6]=[CH:7][C:8]([O:10][CH2:22][CH3:23])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC(=O)O)C=C(C1O)OC
|
Name
|
sulfuric acid ethanol
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution of sodium hydrogen carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC(=O)OCC)C=C(C1O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.24 mmol | |
AMOUNT: MASS | 3.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |